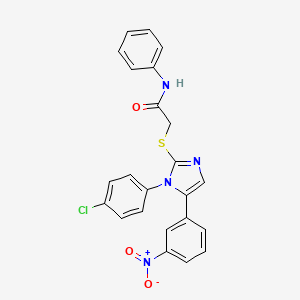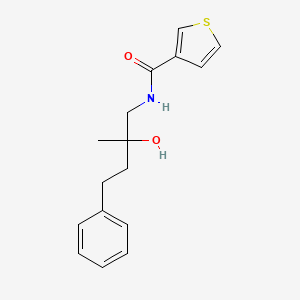
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, which could include N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide, involves a synthetic strategy that includes the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiophene ring attached to a carboxamide group. The molecule also contains a hydroxyl group, a methyl group, and a phenylbutyl group.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives, including this compound, are complex and can involve various substrates . The reactions can proceed through a radical pathway .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.39 g/mol. It has a molecular formula of C16H19NO2S. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Thiophene Nucleus Reactivity
The reactivity of the thiophene nucleus in N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide derivatives has been explored, revealing its potential to act either as a diene or a dienophile in intramolecular Diels–Alder reactions. This dual reactivity is influenced by the substituents present in the allenic ω-position, showcasing the versatility of thiophene-based compounds in synthetic chemistry (Himbert, Schlindwein, & Maas, 1990).
Anticancer Activity
Thiophene derivatives, including this compound, have been synthesized and evaluated for their anticancer activity. Derivatives exhibit promising inhibitory activity against various cancer cell lines, highlighting the potential of thiophene compounds in the development of new anticancer therapies (Atta & Abdel‐Latif, 2021).
Antimicrobial Agents
Research into N-substituted thiophene carboxamide derivatives has demonstrated significant antimicrobial properties. These compounds have been tested against a range of bacterial and fungal species, indicating their potential as leads for the development of new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).
Immunomodulatory Effects
Investigations into thiophene-based compounds have also revealed their immunosuppressive properties, particularly in the context of T-lymphocyte proliferation. This suggests a possible application in managing autoimmune diseases and in transplant medicine (Axton et al., 1992).
Synthetic Pathways
The synthesis of this compound and its derivatives has been a subject of interest, with studies detailing various synthetic routes and reactions. These pathways are crucial for the development of thiophene-based molecules with potential pharmaceutical applications (Singh, Lakhan, & Singh, 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide could include further exploration of its potential medicinal applications, given its structural similarity to other thiophene derivatives that have shown promising biological activity . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,9-7-13-5-3-2-4-6-13)12-17-15(18)14-8-10-20-11-14/h2-6,8,10-11,19H,7,9,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIRPWGESCMBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)
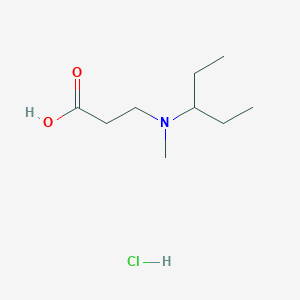
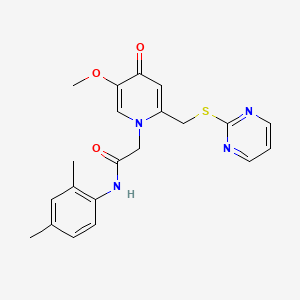

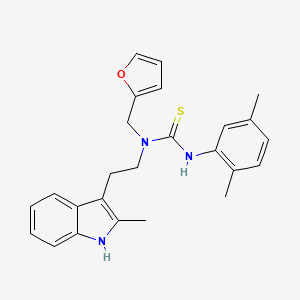
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)

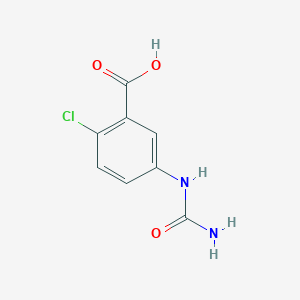
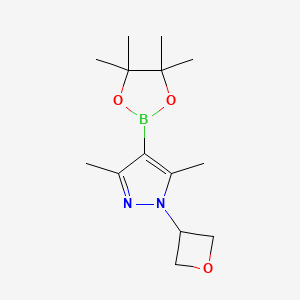
![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)
